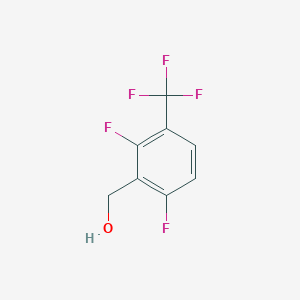

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,6-difluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFGOUMLWRFLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations, handling protocols, and risk mitigation strategies for 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (CAS No. 1800231-22-4). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure the highest standards of laboratory safety. The principles outlined here are designed to empower researchers to work confidently and safely with this and other similarly structured fluorinated aromatic compounds.

Compound Profile and Hazard Identification

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic alcohol. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the benzyl group and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. However, these same structural features dictate its toxicological and hazard profile.

Based on available data, the compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This profile necessitates a comprehensive approach to risk management.

Toxicological Rationale

The irritant nature of this compound can be attributed to its chemical structure. Fluorinated aromatic compounds can interact with biological macromolecules and lipids, disrupting cellular membranes and leading to an inflammatory response. While specific toxicological studies on this exact molecule are not extensively published, data from structurally similar compounds, such as 3-(Trifluoromethyl)benzyl alcohol, confirm classifications for skin and eye irritation[1][2][3].

-

Skin Irritation (Category 2): This classification implies that upon exposure, the compound can cause reversible damage to the skin.[4][5][6] The mechanism likely involves the defatting of the skin and disruption of the stratum corneum, allowing the chemical to penetrate and trigger an inflammatory cascade.

-

Serious Eye Irritation (Category 2A): This indicates that the substance can produce changes in the eye which are fully reversible within 21 days.[4][7] Direct contact with the eyes can cause significant pain, redness, and inflammation. The high electronegativity of the fluorine atoms can lead to interactions with proteins in the cornea and conjunctiva.

-

Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3: This classification points to transient and reversible effects, specifically respiratory tract irritation.[8][9][10] Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.

Physical and Chemical Properties Influencing Safety

A thorough understanding of the compound's physical properties is fundamental to anticipating its behavior in the laboratory.

| Property | Value/Information | Implication for Safe Handling |

| Physical Form | Liquid | Spills will spread; requires appropriate containment measures. |

| Molecular Formula | C₈H₅F₅O | High fluorine content suggests potential for hazardous decomposition products (e.g., HF) upon combustion. |

| Vapor Pressure | No data available | Assume volatility, especially if heated. All handling of open containers should be in a fume hood. |

| Solubility | No data available | Test solubility in small quantities for experimental work. Compatibility with quenching or cleaning solvents should be known. |

| Stability | Stable under normal conditions[1] | Avoid strong oxidizing agents, acid anhydrides, and acid chlorides to prevent vigorous reactions.[1] |

The Self-Validating Safety Workflow: From Planning to Disposal

A robust safety protocol is a self-validating system where each step confirms the integrity of the next. The following workflow is designed to minimize risk at every stage of handling 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

Pre-Operational Risk Assessment

Before any experimental work begins, a thorough risk assessment is mandatory. This process goes beyond simply reading the SDS; it involves a critical evaluation of the specific experiment being performed.

Caption: Risk assessment workflow prior to handling the chemical.

Engineering Controls and Personal Protective Equipment (PPE)

The primary method for controlling exposure is through engineering controls, supplemented by rigorous use of PPE.

-

Primary Engineering Control: All manipulations of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[11][12] This is non-negotiable and protects against inhalation of potentially harmful vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes.

-

Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or pinholes before use. For prolonged operations or when handling larger quantities, consider using heavier-duty nitrile gloves or double-gloving. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[11]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin.

-

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling the compound during a typical laboratory workflow.

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary glassware and equipment. Have a designated halogenated organic waste container ready.

-

Weighing and Dispensing:

-

Don all required PPE (goggles, lab coat, nitrile gloves).

-

Place a tared weigh boat or beaker on a balance inside the fume hood.

-

Carefully dispense the required amount of the liquid. Avoid splashes.

-

Immediately and securely cap the source bottle.

-

Wipe any minor drips on the exterior of the bottle with a chemically resistant wipe, disposing of the wipe in the hazardous waste stream.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel within the fume hood.

-

If the reaction is to be heated, ensure it is performed in a well-ventilated area of the hood and consider using a blast shield.

-

Never leave a heated reaction unattended.[13]

-

-

Post-Procedure Cleanup:

-

Quench the reaction using appropriate and pre-planned procedures.

-

Clean contaminated glassware inside the fume hood. Rinsate should be disposed of as hazardous waste.

-

Decontaminate the work surface within the fume hood.

-

Properly remove and dispose of gloves, then wash hands thoroughly with soap and water.[13]

-

Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Scenarios

Caption: Decision tree for first aid response to exposure.

-

In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][14] If irritation persists, seek medical attention.[14]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

In Case of Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call for immediate medical assistance.

-

In Case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management

-

Minor Spill (within a fume hood):

-

Ensure the fume hood continues to operate.

-

Contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[11]

-

Carefully scoop the absorbent material into a designated, labeled container for hazardous waste.

-

Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert colleagues.

-

If safe to do so, remove ignition sources and increase ventilation.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

-

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][14]

-

Disposal: All waste containing this compound, including excess material, contaminated absorbents, and rinsate, must be disposed of as hazardous chemical waste.[1] Containers should be clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

Working with 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol requires a diligent and informed approach to safety. By understanding the compound's inherent hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate risks. This guide serves as a framework for developing a comprehensive safety culture that protects not only the individual scientist but the entire research community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.[15]

References

-

GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). ChemSafetyPro. [Link]

-

Guidance on Information Requirements and Chemical Safety Assessment. ECHA. [Link]

-

GHS Classification: Serious Eye Damage/Eye Irritation. ChemRadar. [Link]

-

GHS Classification Criteria in A Single Page. (2016, May 9). ChemSafetyPro. [Link]

-

Examples of Eye Irritation Classification for Substances and Mixtures under GHS. (2019, March 7). ChemSafetyPro. [Link]

-

The Laboratory Standard. Office of Clinical and Research Safety. [Link]

-

Assigning hazard categories. Pesticide Registration Toolkit. [Link]

-

GHS Classification Criteria for Skin Corrosion and Irritation. (2018, March 6). ChemSafetyPro. [Link]

-

Laboratory Safety Guidance. OSHA. [Link]

-

A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]

-

Eye Damage/Irritation Hazard Category in GHS and CLP. (2024, August 1). Formpak Software. [Link]

-

Specific target organ toxicity - single exposure (STOT SE). KEMI. [Link]

-

Overview of the GHS Classification Scheme in Hazard Classification. NCBI. [Link]

-

GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

-

ECHA publishes guidance on chemical safety assessment. (2014, September 19). Fieldfisher. [Link]

-

Guidance on Information Requirements and Chemical Safety Assessment Chapter R.16. ECHA. [Link]

-

Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. ECHA. [Link]

-

Key Points for Chemical Safety Assessment in REACH (Draft). Ministry of the Environment, Japan. [Link]

-

Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

-

OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. [Link]

-

Skin Corrosion / Irritation. Society for Chemical Hazard Communication. [Link]

-

What is Specific Target Organ Toxicity (STOT)? (2024, February 26). Safeopedia. [Link]

-

Hazardous Products Regulations (SOR/2015-17). Department of Justice Canada. [Link]

-

Toxicology and carcinogenesis studies of benzyl alcohol (CAS No. 100-51-6) in F344/N rats and B6C3f1 mice (gavage studies). OSTI.GOV. [Link]

-

NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Toxicology of benzyl alcohols: a QSAR analysis. PubMed. [Link]

-

2,6-Difluorobenzyl alcohol. PubChem. [Link]

-

Toxicology of benzyl alcohols: A QSAR analysis. ResearchGate. [Link]

-

3-(Trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET. Alfa Aesar. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 3-(Trifluoromethyl)benzyl alcohol | 349-75-7 [chemicalbook.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. schc.org [schc.org]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. safeopedia.com [safeopedia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. osha.oregon.gov [osha.oregon.gov]

- 13. oshaeducationcenter.com [oshaeducationcenter.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. osha.gov [osha.gov]

Metabolic stability of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol in medicinal chemistry

An In-Depth Technical Guide to the Metabolic Stability of 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol in Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] The unique electronic properties of this small, highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[2][3] Judicious placement of fluorine can modulate acidity, lipophilicity, and binding affinity to target proteins.[1] Crucially, it serves as a powerful strategy to enhance metabolic stability by shielding molecules from degradation by metabolic enzymes.[3][4] This guide provides a detailed technical analysis of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol, a building block that exemplifies the principles of metabolic stabilization through strategic fluorination. We will explore its predicted metabolic fate, provide detailed experimental protocols for its evaluation, and discuss the interpretation of the resulting data for drug development professionals.

Structural Rationale: Predicting Metabolic Resistance

The metabolic fate of a xenobiotic is intrinsically linked to its chemical structure. The architecture of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol offers several key features that predict a high degree of metabolic stability.

-

Aromatic Ring Deactivation: The primary route of metabolism for many aromatic compounds is oxidation of the ring by cytochrome P450 (CYP) enzymes.[5] This process involves an electrophilic attack on the π-electrons of the arene.[6] The two fluorine atoms at the ortho-positions (2 and 6) and the potent trifluoromethyl group at the meta-position (3) are strongly electron-withdrawing. This combination significantly depletes the electron density of the aromatic ring, rendering it less susceptible to electrophilic attack and subsequent hydroxylation by CYP enzymes.[5] This "metabolic shielding" is a cornerstone of fluorine's utility in drug design.[1]

-

Benzylic Position as the Primary Metabolic Site: With aromatic hydroxylation effectively blocked, the benzylic alcohol moiety becomes the most probable site of metabolic transformation. For simple benzyl alcohols, the primary metabolic pathway involves a two-step oxidation process.[7] First, alcohol dehydrogenase (ADH) oxidizes the alcohol to an aldehyde. Subsequently, aldehyde dehydrogenase (ALDH) converts the aldehyde to a carboxylic acid.[7] This resulting acid can then undergo further conjugation, for instance with glycine, to form hippuric acid, which is readily excreted.[7][8]

-

Phase II Conjugation: An alternative, often minor, pathway for alcohols is direct conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7][9] This process, known as glucuronidation, significantly increases the water solubility of the compound, facilitating its elimination from the body.[9][10]

Based on these principles, we can predict the primary metabolic pathways for 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol, as illustrated below.

Caption: Predicted metabolic pathways for 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of a compound, a series of standardized in vitro assays are employed. These assays provide quantitative data on the rate of metabolism, which is used to calculate key pharmacokinetic parameters like intrinsic clearance.[11][12]

General Experimental Workflow

The core of in vitro stability testing involves incubating the test compound with a metabolically active biological matrix and monitoring its disappearance over time.

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: In Vitro Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, most notably cytochrome P450s.[13]

-

Objective: To determine the rate of Phase I metabolism and calculate intrinsic clearance (CLint) in a subcellular fraction.

-

Causality: Liver microsomes are a cost-effective and standardized source of CYP enzymes.[11] The requirement for an NADPH regenerating system is critical, as NADPH is the essential cofactor for CYP enzyme activity. Its continuous regeneration prevents depletion during the incubation period, ensuring the reaction rate is dependent on enzyme activity and not cofactor availability.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 1 M stock solution of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol in DMSO. Serially dilute to create working solutions.

-

Thaw human liver microsomes (HLM) on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension and the test compound working solution at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound should be 1 µM.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

-

-

Quenching and Sample Processing:

-

Immediately add the aliquot to a well containing ice-cold acetonitrile (typically at a 2:1 or 3:1 ratio of acetonitrile to sample) with an internal standard to stop the reaction and precipitate proteins.[8]

-

Vortex the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

-

Protocol 2: In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[13]

-

Objective: To determine the overall rate of metabolism (Phase I and II) in a cellular system.

-

Causality: Cryopreserved hepatocytes are considered the "gold standard" for in vitro metabolism studies because they most closely mimic the in vivo liver environment.[13] Their use allows for the evaluation of the interplay between uptake, metabolism, and efflux.

Step-by-Step Methodology:

-

Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

-

Determine cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to 1 x 10⁶ viable cells/mL.

-

Dispense the hepatocyte suspension into a collagen-coated 96-well plate.

-

-

Incubation:

-

Pre-incubate the plate at 37°C in a humidified 5% CO₂ incubator for 15-30 minutes to allow the cells to recover.

-

Add the test compound (2,6-difluoro-3-(trifluoromethyl)benzyl alcohol, final concentration 1 µM) to the wells.

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.

-

-

Quenching and Sample Processing:

-

Follow the same quenching and processing steps as described in the microsomal stability assay (Protocol 1, Step 3).

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS.

-

-

Data Analysis:

-

Calculate t½ and CLint as described in Protocol 1, Step 5. The CLint value will be expressed as µL/min/10⁶ cells.

-

Analytical Quantification

Accurate quantification is paramount for metabolic stability assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and throughput.[8]

| Parameter | Typical Condition | Rationale |

| Chromatography | Reversed-Phase HPLC | Provides good separation for moderately polar compounds like benzyl alcohols. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard column choice offering high efficiency and resolution. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Formic acid aids in protonation for positive ion mode mass spectrometry. The gradient elution ensures separation from potential metabolites and matrix components. |

| Detection | Tandem Mass Spectrometry (MS/MS) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is suitable for polar to moderately polar molecules. The choice of polarity depends on the compound's ability to gain or lose a proton. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition, minimizing interference from the biological matrix.[8] |

Data Interpretation and Expected Outcomes

The strategic fluorination of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol is expected to confer significantly enhanced metabolic stability compared to its non-fluorinated parent, benzyl alcohol.

| Compound | Predicted t½ in HLM (min) | Predicted CLint in HLM (µL/min/mg) | Predicted Metabolic Pathway |

| Benzyl Alcohol | < 15 | > 92 | Rapid oxidation by ADH/ALDH; potential for minor glucuronidation.[7] |

| 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol | > 60 | < 23 | Slow oxidation of the alcohol; potential for minor glucuronidation. Aromatic ring is highly resistant to oxidation.[5][6] |

-

High Stability: A half-life (t½) greater than 60 minutes in human liver microsomes generally corresponds to low intrinsic clearance.

-

Low Stability: A half-life of less than 15 minutes indicates high intrinsic clearance and suggests the compound would likely be rapidly metabolized in vivo.[11]

The expected result is that 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol will exhibit a significantly longer half-life and lower intrinsic clearance than unsubstituted benzyl alcohol, demonstrating the success of the metabolic blocking strategy.

Conclusion

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a prime example of rational drug design, where specific structural modifications are implemented to achieve a desired pharmacokinetic outcome. The dense fluorination pattern effectively deactivates the aromatic ring, protecting it from CYP-mediated oxidative metabolism, which is a common liability for many drug candidates.[4][5] The primary metabolic fate is therefore shifted to the more controlled and typically slower processes of alcohol oxidation and/or glucuronidation.[7] By understanding the underlying mechanistic principles and employing robust in vitro assays as detailed in this guide, researchers can effectively utilize such fluorinated building blocks to engineer molecules with improved metabolic stability, a critical attribute for the development of successful therapeutics.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 24, 2026.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Retrieved February 24, 2026, from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 24, 2026, from [Link]

-

Newcomb, M., et al. (2009). Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. Journal of the American Chemical Society. [Link]

-

PubMed. (1994). On the mechanism of action of cytochrome P450: evaluation of hydrogen abstraction in oxygen-dependent alcohol oxidation. Retrieved February 24, 2026, from [Link]

-

Journal of the American Chemical Society. (2009). Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. Retrieved February 24, 2026, from [Link]

-

PubMed. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Retrieved February 24, 2026, from [Link]

-

Frontiers. (n.d.). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Retrieved February 24, 2026, from [Link]

-

PubMed. (2001). Metabolism of fluorine-containing drugs. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Retrieved February 24, 2026, from [Link]

-

PubMed. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved February 24, 2026, from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved February 24, 2026, from [Link]

-

XenoTech. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Retrieved February 24, 2026, from [Link]

-

PubMed. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2014). The in vitro metabolic stability study of the selected compounds. Retrieved February 24, 2026, from [Link]

-

PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved February 24, 2026, from [Link]

-

Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved February 24, 2026, from [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved February 24, 2026, from [Link]

-

Publisso. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved February 24, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved February 24, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]

- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. merckmillipore.com [merckmillipore.com]

Methodological & Application

Synthesis of pharmaceutical intermediates using 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Executive Summary

In modern medicinal chemistry, the 2,6-difluoro-3-(trifluoromethyl)benzyl motif represents a "privileged structure" for lead optimization.[1] By combining the steric occlusion of the 2,6-difluoro substitution (preventing metabolic debenzylation) with the lipophilic and electron-withdrawing power of the 3-trifluoromethyl group, this building block significantly alters the physicochemical profile of drug candidates.

This guide details the handling, activation, and application of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.[1] Unlike non-fluorinated benzyl alcohols, this compound exhibits unique electronic deactivation, requiring tailored protocols for conversion to electrophiles (halides) or oxidation to aldehydes.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol |

| Molecular Formula | C₈H₅F₅O |

| Molecular Weight | 212.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~85-90 °C (at reduced pressure) |

| Electronic Character | Highly electron-deficient ring; Benzylic position is deactivated toward S_N1 pathways but highly reactive in S_N2 once activated.[1][2] |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile. Immiscible with water.[1][3] |

Strategic Reaction Pathways

The synthetic utility of this alcohol hinges on three primary transformations: Activation (to bromide/mesylate), Oxidation (to aldehyde), and Nucleophilic Aromatic Substitution (S_NAr) on the ring itself.

Diagram 1: Synthetic Decision Tree

Caption: Workflow for converting the alcohol into key pharmaceutical intermediates. The electron-deficient nature dictates S_N2 mechanisms.

Detailed Experimental Protocols

Protocol A: Conversion to Benzyl Bromide (Activation)[1]

Context: The conversion of electron-deficient benzyl alcohols to bromides is often sluggish with HBr due to poor protonation of the oxygen. Phosphorus tribromide (PBr₃) is the preferred reagent, but strict stoichiometry is required to prevent the formation of phosphite esters.

Reagents:

-

Starting Material: 10.0 g (47.1 mmol)[1]

-

PBr₃: 1.25 equiv (excess required to drive equilibrium)[1]

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: NaHCO₃ (sat.[1] aq.)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Dissolve 10.0 g of the alcohol in 100 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition: Add PBr₃ (6.0 mL, 63.6 mmol) dropwise via syringe pump over 30 minutes. Note: Exotherm is mild, but HBr gas evolution may occur.

-

Reaction: Remove the ice bath and allow to warm to room temperature (23 °C). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The alcohol (lower R_f) should disappear. If incomplete after 6h, heat to reflux (40 °C) for 1 hour.

-

-

Quench: Cool back to 0 °C. Slowly add saturated NaHCO₃ solution (50 mL) with vigorous stirring. Caution: Gas evolution (CO₂).[1]

-

Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1] Combined organic layers must be washed with Brine, dried over MgSO₄, and concentrated in vacuo (keep bath < 40 °C to prevent degradation).

-

Purification: The crude bromide is typically >95% pure and can be used directly. If storage is needed, store at 4 °C over copper wire to stabilize.

Why this works: The PBr₃ mechanism forms a bromophosphite intermediate. The electron-withdrawing groups on the benzene ring make the benzylic carbon highly electrophilic, facilitating the subsequent S_N2 attack by bromide ion.

Protocol B: Controlled Oxidation to Benzaldehyde

Context: Oxidation to the aldehyde is critical for reductive amination routes. Strong oxidants (KMnO₄, Jones) will over-oxidize this substrate to the benzoic acid due to the lack of electron density on the ring to stabilize the intermediate. Dess-Martin Periodinane (DMP) is the gold standard here for mild, chemoselective oxidation.[1]

Reagents:

-

Starting Material: 5.0 g (23.6 mmol)[1]

-

Dess-Martin Periodinane: 1.2 equiv[1]

-

Solvent: DCM (wet DCM accelerates DMP)[1]

-

Workup: Na₂S₂O₃ / NaHCO₃ (1:1)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 5.0 g of alcohol in 60 mL DCM.

-

Addition: Add DMP (12.0 g, 28.3 mmol) in one portion at room temperature. The reaction typically turns cloudy.

-

Reaction: Stir at room temperature for 2 hours.

-

Quench (Critical): Add 50 mL of a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1] Stir vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts).

-

Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Storage: The resulting aldehyde is prone to air oxidation (to acid). Use immediately or store under Argon at -20 °C.

Application Case Study: Synthesis of a Next-Gen NNRTI Intermediate

Objective: Synthesis of a diaryl ether scaffold similar to Etravirine or Doravirine , but utilizing the 2,6-difluoro-3-(trifluoromethyl) moiety to block metabolic hotspots.[1]

Workflow:

-

Alkylation: Reaction of the Benzyl Bromide (from Protocol A) with a substituted phenol (e.g., 3,5-dimethyl-4-hydroxybenzonitrile).[1]

-

Conditions: K₂CO₃ (base), Acetone or DMF, 60 °C.

Optimized Protocol for Ether Formation:

-

Charge a reaction vessel with the phenol (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF (0.5 M concentration).

-

Stir at room temperature for 30 mins to generate the phenoxide anion.

-

Add 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide (1.1 equiv) dropwise.[1]

-

Heat to 60 °C for 4 hours.

-

Result: The electron-deficient benzyl halide reacts rapidly.[1] The 2,6-difluoro groups provide steric protection to the ether oxygen, improving metabolic stability against dealkylation enzymes (CYP450s).

Diagram 2: Reaction Mechanism & Electronic Factors[1]

Caption: Mechanistic insight into the etherification. The CF3 group activates the benzylic position electronically, while the 2,6-F atoms provide steric bulk.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield in Bromination | Formation of phosphite esters.[1] | Increase PBr₃ to 1.5 equiv and reflux. Ensure anhydrous conditions. |

| Over-oxidation to Acid | Oxidant too strong or wet solvent.[1] | Switch to Dess-Martin Periodinane (DMP) or TPAP/NMO.[1] Avoid KMnO₄. |

| S_NAr Side Reactions | Nucleophile attacking the ring F atoms. | Use non-nucleophilic bases (e.g., Cs₂CO₃) and avoid excessive heat (>80 °C). |

| NMR Signal Broadening | Fluorine coupling (¹⁹F-¹H). | ¹H NMR signals will appear as complex multiplets.[1] Run decoupled ¹⁹F NMR for purity checks. |

References

-

Sigma-Aldrich. 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol Product Sheet.Link (Accessed via CAS search 1800231-22-4).[1]

-

PubChem. 2,6-Difluorobenzyl alcohol derivatives and applications. National Library of Medicine. Link[1]

-

BenchChem. Synthesis of 2-(Trifluoromethyl)benzyl bromide: Protocols and Troubleshooting.Link[1]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Diaryl Ether NNRTIs (Etravirine Analogs). (General reference for the utility of 2,6-difluorobenzyl motifs in HIV drugs).

-

Organic Letters. Defluorinated Alkylation of Benzyl Alcohols. (Discusses radical pathways for fluorinated benzyl alcohols). Link[1]

Sources

- 1. 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 3. tpcj.org [tpcj.org]

- 4. mdpi.com [mdpi.com]

- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 6. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

Strategic Incorporation of Trifluoromethyl Groups into Polymer Scaffolds via Benzyl Alcohol Derivatives

Executive Summary

The incorporation of trifluoromethyl (

Trifluoromethyl benzyl alcohol derivatives offer a potent alternative. The benzyl spacer isolates the electron-withdrawing

This guide details two robust methodologies for incorporating 4-(trifluoromethyl)benzyl alcohol into polymer systems:

-

De Novo Synthesis: Converting the alcohol to a methacrylate monomer followed by RAFT polymerization.

-

Post-Polymerization Modification (PPM): Esterification of pre-synthesized poly(methacrylic acid) scaffolds.

Strategic Overview: The "Fluorine Effect" in Aromatic Polymers

The addition of a single

| Property | Poly(Benzyl Methacrylate) | Poly(4-Trifluoromethyl Benzyl Methacrylate) | Mechanism of Action |

| Water Contact Angle | ~85° | ~102° - 105° | Low surface energy of |

| Glass Transition ( | 54°C | ~72°C - 80°C | Bulky |

| Refractive Index | 1.568 | ~1.510 | Fluorine lowers polarizability and molar refraction. |

| Chemical Stability | Moderate | High | Electron-withdrawing ring deactivates oxidation sites.[1] |

Workflow Logic & Decision Tree

Before beginning, researchers must select the appropriate route based on the final application requirements.[1]

Figure 1: Decision tree for selecting the synthesis pathway. Route A provides molecular weight control; Route B allows for combinatorial screening.

Protocol A: Monomer Synthesis & RAFT Polymerization

Objective: Synthesize 4-(trifluoromethyl)benzyl methacrylate (TFBM) and polymerize it via Reversible Addition-Fragmentation chain Transfer (RAFT) to ensure narrow dispersity (Đ < 1.2).

Phase 1: Synthesis of TFBM Monomer

Reagents:

-

4-(Trifluoromethyl)benzyl alcohol (1.0 eq)[1]

-

Methacryloyl chloride (1.2 eq)[1]

-

Triethylamine (TEA) (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Hydroquinone (Inhibitor, trace)[1]

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

. Add 4-(trifluoromethyl)benzyl alcohol (10 g, 56.8 mmol) and anhydrous DCM (100 mL). -

Base Addition: Add TEA (11.9 mL, 85.2 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Add methacryloyl chloride (6.6 mL, 68.1 mmol) dropwise over 30 minutes. Critical: Exothermic reaction. Control rate to prevent side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Filter off the precipitated triethylamine hydrochloride salts. Wash the organic filtrate with 1M HCl (2x), sat.[1]

(2x), and brine.[1] -

Purification: Dry over

, concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 9:1).-

Yield Target: >85% as a clear oil.

-

Validation:

NMR (Vinyl protons at

-

Phase 2: RAFT Polymerization of TFBM

Reagents:

-

Monomer: TFBM (Synthesized above)[1]

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)[1]

-

Initiator: AIBN (Recrystallized)[1]

-

Solvent: Anisole or 1,4-Dioxane[1]

Step-by-Step:

-

Stoichiometry: Target a Degree of Polymerization (DP) of 100. Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.[1]

-

Dissolution: In a Schlenk tube, dissolve TFBM (2.0 g), CPADB (22.9 mg), and AIBN (2.7 mg) in anisole (2 mL). Note: High concentration (50 wt%) favors faster kinetics.[1]

-

Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen. Critical:

terminates RAFT radicals. -

Polymerization: Immerse in a pre-heated oil bath at 70°C. Stir for 12-16 hours.

-

Quench: Cool in liquid nitrogen and expose to air.

-

Isolation: Precipitate dropwise into cold methanol (fluorinated polymers often remain soluble in hexane; methanol is preferred for benzyl derivatives). Centrifuge and dry under vacuum at 40°C.

Protocol B: Post-Polymerization Modification (Steglich Route)

Objective: Functionalize a pre-existing Poly(methacrylic acid) (PMAA) scaffold.[1] This is ideal for creating "grafted" surfaces or tuning the hydrophobicity of a hydrogel.

Mechanism: Steglich esterification uses DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid, allowing the sterically hindered benzyl alcohol to attack.

Reagents:

-

Scaffold: PMAA (

~10,000 g/mol )[1] -

Ligand: 4-(Trifluoromethyl)benzyl alcohol (1.2 eq per acid unit)[1]

-

Coupling Agent: DCC (1.2 eq)[1]

-

Catalyst: DMAP (0.1 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step:

-

Solubilization: Dissolve PMAA (0.5 g, 5.8 mmol acid groups) in dry DMF (10 mL) in a sealed vial. Stir at 50°C until fully dissolved.

-

Activation: Cool to RT. Add DCC (1.44 g, 6.9 mmol) and DMAP (71 mg, 0.58 mmol).[1] Stir for 30 mins. The solution may become cloudy (DCU formation).

-

Addition: Add 4-(trifluoromethyl)benzyl alcohol (1.22 g, 6.9 mmol).

-

Reaction: Stir at RT for 24-48 hours.

-

Purification:

-

Filter off the insoluble DCU byproduct.

-

Precipitate the filtrate into water (to remove DMF and unreacted alcohol).

-

Re-dissolve in THF and precipitate into Hexane to remove trace DCU.

-

-

Validation: Check IR for the disappearance of the broad -OH stretch of the acid (3000-3400

) and appearance of the ester carbonyl shift.

Characterization & Validation Standards

To ensure scientific integrity, the following data must be collected.

A. Nuclear Magnetic Resonance (NMR)[2][3][4][5]

-

NMR: The definitive test.

-

Expectation: A sharp singlet around -62.5 ppm (relative to

). -

Shift: If the signal is broad, it indicates successful incorporation into the polymer chain (restricted mobility). Sharp signals indicate free monomer (purification failure).

-

-

NMR: Monitor the benzylic protons (

B. Contact Angle Goniometry

Prepare spin-coated films on silicon wafers. Measure static water contact angle.

-

Target: >100°.

-

Note: Anneal films at

for 1 hour to allow fluorinated groups to migrate to the air-interface.

C. Thermal Analysis (DSC)

-

Run a Heat-Cool-Heat cycle (-20°C to 150°C) at 10°C/min.

-

Look for

shift. Pure PMAA has a

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Route A) | Hydrolysis of acid chloride. | Ensure DCM is anhydrous; use fresh methacryloyl chloride. |

| Broad Dispersity (RAFT) | Oxygen contamination or "Dead" CTA. | Increase freeze-pump-thaw cycles to 5. Verify CTA purity via NMR. |

| Incomplete Functionalization (Route B) | Steric hindrance of the polymer coil. | Switch solvent to DMSO/DMF mix to expand the coil; increase reaction time to 72h. |

| Cloudy Polymer Film | DCU contamination (from DCC). | Perform an additional precipitation in cold ether or use EDC/NHS instead of DCC. |

References

-

Synthesis of Fluorinated Methacrylates

-

RAFT Polymerization of Benzyl Methacrylates

-

Post-Polymerization Modification (Steglich)

-

Surface Properties of Fluorinated Polymers

-

Contact Angle Data (Zisman Method)

-

"Critical Surface Tension and Contact Angle with Water for Various Polymers." AccuDyne Test. Link

-

Sources

- 1. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by CAS) [accudynetest.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Tuning Surface Properties of Poly(methyl methacrylate) Film Using Poly(perfluoromethyl methacrylate)s with Short Perfluorinated Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Postpolymerization modification of sterically demanding poly(methacrylic acid) with allene sulfonamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. istina.msu.ru [istina.msu.ru]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. osti.gov [osti.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

Application Note: Halogenation Procedures for 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Abstract & Strategic Importance

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (CAS: 1240257-24-6) is a critical pharmacophore scaffold, widely utilized in the synthesis of reverse transcriptase inhibitors (e.g., TMC125 derivatives) and kinase inhibitors. Its metabolic stability, driven by the strong carbon-fluorine bonds, makes it a high-value building block.

However, the electronic environment of this molecule presents a synthetic paradox. The electron-withdrawing nature of the two fluorine atoms (ortho-positions) and the trifluoromethyl group (meta-position) severely destabilizes benzylic carbocation formation, rendering

This guide details three optimized protocols for converting this electron-deficient alcohol into its corresponding halides (Bromide and Chloride), prioritizing

Mechanistic Analysis: The "Deactivated" Benzyl Center

Understanding the electronic landscape is prerequisite to selecting the correct reagent.

-

Electronic Withdrawal: The

-withdrawing effects of the 2,6-difluoro and 3-CF -

Carbocation Instability: Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol), which easily form stable carbocations, this substrate resists ionization.

-

Implication: Reactions must be driven by strong activation of the hydroxyl group followed by a concerted

displacement . Reagents that rely on passive ionization (like concentrated HCl alone) will result in poor conversion.

Decision Matrix for Reagent Selection

Figure 1: Strategic selection of halogenation reagents based on downstream requirements.

Protocol A: Bromination via Phosphorus Tribromide ( )[1][2]

Best For: Standard bench-scale synthesis (1g – 100g).

Mechanism: Activation of oxygen by phosphorus, followed by rapid

Materials

-

Substrate: 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (1.0 equiv)

-

Reagent: Phosphorus tribromide (

) (0.40 equiv) — Note: Stoichiometry is 1:3 theoretically, but 0.4 equiv ensures full conversion. -

Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

). -

Quench: Saturated

.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen (

) atmosphere. -

Solvation: Dissolve the benzyl alcohol in anhydrous DCM (concentration ~0.5 M). Cool the solution to 0°C using an ice bath.

-

Addition: Add

dropwise via syringe or addition funnel over 15 minutes.-

Critical Control Point: Maintain internal temperature <5°C. The reaction is exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LCMS. The alcohol spot (

) should disappear, replaced by the less polar bromide (

-

-

Quench (Caution): Cool back to 0°C. Add water dropwise initially (violent hydrolysis of excess

), followed by saturated -

Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over

, and concentrate-

Note: The product is often a lachrymator (tear-inducing). Handle in a fume hood.

-

Protocol B: Chlorination via Thionyl Chloride ( ) with DMF Catalysis[3][4]

Best For: Large-scale process development; lowest cost.

Mechanism: Formation of a Vilsmeier-Haack type chloroiminium intermediate, which is far more reactive than

The Catalytic Cycle (Visualization)

Figure 2: DMF Catalysis mechanism. The chloroiminium species overcomes the poor nucleophilicity of the electron-deficient alcohol.

Methodology

-

Reagents: Substrate (1.0 equiv),

(1.2 equiv), DMF (0.05 – 0.1 equiv). -

Solvent: DCM or Toluene (if higher temp needed).

-

Procedure:

-

Dissolve alcohol and catalytic DMF in solvent.[1]

-

Add

dropwise at room temperature. -

Observation: Gas evolution (

and -

Reflux (40°C for DCM, 80°C for Toluene) for 2 hours.

-

-

Purification: Evaporate solvent and excess

. The residue can often be used directly or passed through a short silica plug.

Protocol C: The Appel Reaction (Bromination/Chlorination)[5]

Best For: Parallel synthesis libraries; avoiding strong acids.

Reagents: Triphenylphosphine (

Methodology

-

Stoichiometry: Alcohol (1.0 equiv),

(1.1 equiv), -

Solvent: DCM or THF.

-

Procedure:

-

Dissolve alcohol and

in DCM at 0°C. -

Add

portion-wise (solid) or as a solution. The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide). -

Stir at 20°C for 2 hours.

-

-

Workup: Add Hexanes/Heptane to precipitate the Triphenylphosphine oxide (TPPO). Filter. Concentrate filtrate.[3]

-

Clean-up: Flash chromatography is usually required to remove residual TPPO.

Analytical Validation & Quality Control

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | >97% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity ( | ||

| Identity ( | Distinct signals for 2,6-F and 3- | |

| Residual Solvent | <5000 ppm | GC-Headspace |

Note on NMR Shift: Upon conversion from Alcohol

Safety & Handling

-

Hydrofluoric Acid (HF) Potential: While the C-F bonds on the ring are stable under these conditions, do not subject the mixture to extreme temperatures (>150°C) with Lewis Acids, as this may risk defluorination.

-

Lachrymator: Benzyl halides are potent tear gas agents. All weighing and reactions must occur in a functioning fume hood.

-

Corrosives:

and

References

-

Sigma-Aldrich. Product Specification: 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide.

-

BenchChem. Common side reactions of PBr3 with alcohols and how to avoid them.

-

Organic Chemistry Portal. Appel Reaction: Mechanism and Procedures.

-

Common Organic Chemistry. Conversion of Alcohols to Chlorides using SOCl2 and DMF.

-

Google Patents. CN102070398A: Preparation method of 2,6-difluorobenzyl bromide. (Provides context on radical bromination alternatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactivity of Fluorinated Benzylic Intermediates

The following technical support guide is structured to address the unique reactivity profile of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol . It deviates from standard templates to focus on the specific "Push-Pull" conflict inherent in this molecule: the electron-withdrawing groups activate the acidity, while the 2,6-substitution pattern sterically hinders nucleophilic approach.

Executive Summary: The "Steric-Electronic" Paradox

Researchers often encounter stalled reactions or low yields with this intermediate. The root cause is rarely reagent quality, but rather a conflict between two molecular features:

-

Electronic Deactivation (Sn1): The trifluoromethyl (-CF3) and fluoro groups are strongly electron-withdrawing. This destabilizes any developing positive charge at the benzylic position, effectively shutting down Sn1 pathways.

-

Steric Shielding (Sn2): The fluorine atoms at the 2 and 6 positions create a "steric wall," blocking the trajectory for backside attack required for standard Sn2 reactions.

This guide provides optimized protocols to bypass these specific barriers.

Module 1: The Mitsunobu Reaction (Ether/Ester Formation)

Symptom: "I am using standard DEAD/PPh3 conditions, but the starting material remains unconsumed."

The Mechanism of Failure

In a standard Mitsunobu reaction, the alcohol must attack the bulky phosphonium intermediate. The 2,6-difluoro motif creates significant steric hindrance, preventing the bulky Triphenylphosphine (PPh3) adduct from forming efficiently. Furthermore, standard azodicarboxylates (DEAD/DIAD) decompose at the elevated temperatures required to force this interaction.

Optimized Protocol: The "Hot & Small" Approach

To solve this, we must use a thermally stable azodicarboxylate and a less sterically hindered phosphine.

Recommended Reagents:

-

Azo Reagent: ADDP (1,1'-(Azodicarbonyl)dipiperidine) — Stable up to ~100°C.

-

Phosphine: PBu3 (Tributylphosphine) — Smaller and more nucleophilic than PPh3.

Step-by-Step Workflow:

-

Dissolve: Dissolve the benzyl alcohol (1.0 equiv) and the nucleophile (e.g., phenol/acid, 1.1 equiv) in anhydrous Toluene (not THF, to allow higher temps).

-

Add Phosphine: Add PBu3 (1.5 equiv) at Room Temperature (RT).

-

Add ADDP: Add ADDP (1.5 equiv) in one portion.

-

Heat: Immediately heat the reaction to 80°C .

-

Monitor: Check LCMS at 2 hours. The elevated temperature overcomes the activation energy barrier imposed by the 2,6-fluorines.

Module 2: Activation to Leaving Groups (Halides/Mesylates)

Symptom: "The chloride/bromide product decomposes during purification," or "Conversion is <50%."

The Stability Issue

While the alcohol is stable, the corresponding benzylic halide is prone to hydrolysis upon exposure to moisture because the bond is polarized. However, it is paradoxically resistant to formation due to the electronic deactivation described in the Executive Summary.

Troubleshooting Table: Activation Strategies

| Method | Suitability | Notes |

| SOCl2 (Thionyl Chloride) | Low | The HCl byproduct is trapped in the steric pocket, often leading to degradation. Requires scavenger. |

| PBr3 (Phosphorus Tribromide) | Medium | Works, but removal of phosphorus byproducts is difficult without aqueous workup (which degrades the product). |

| MsCl (Mesyl Chloride) | High (Recommended) | Best Pathway. Converts OH to OMs (Mesylate). The reaction can be run at 0°C with non-nucleophilic base. |

The "Flash-Mesylation" Protocol

Do not isolate the mesylate if possible. Use a "One-Pot, Two-Step" telescope method.

-

Activation:

-

Solvent: DCM (Anhydrous).

-

Base: DIPEA (Diisopropylethylamine). Avoid Pyridine (nucleophilic attack can form pyridinium salts).

-

Reagent: MsCl (1.2 equiv) at 0°C.

-

Time: 30–60 mins.

-

-

Displacement:

-

Once TLC shows consumption of alcohol, add your nucleophile (amine/thiol) directly to the mixture.

-

Allow to warm to RT.[1]

-

Why this works: You avoid isolating the unstable intermediate.

-

Module 3: Oxidation to Aldehyde

Symptom: "Swern oxidation gives mixed results; MnO2 is too slow."

The Electronic Drag

Electron-deficient benzyl alcohols are significantly harder to oxidize than their electron-rich counterparts. The electron-withdrawing CF3 group pulls density from the oxygen, making the initial hydride transfer (or proton abstraction depending on mechanism) slower.

Recommended: Dess-Martin Periodinane (DMP)

DMP is the most robust reagent for this specific CAS because it operates via a ligand exchange mechanism that is less sensitive to the electronic density of the aromatic ring compared to Swern or MnO2.

Protocol:

-

Suspend DMP (1.2 equiv) in DCM.

-

Add NaHCO3 (2.0 equiv) to buffer the acetic acid byproduct (crucial for fluorinated substrates which can be acid-sensitive).

-

Add the alcohol at 0°C, then warm to RT.

-

Quench: Use saturated Na2S2O3 / NaHCO3 (1:1) to destroy unreacted iodine species.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) to deprotonate this alcohol for alkylation? A: Yes, but proceed with caution. The pKa of this alcohol is lower (more acidic, approx ~12-13) than typical benzyl alcohol (~15.4) due to the EWGs [1]. However, the 2,6-difluoro groups can make the alkoxide unstable if left too long without an electrophile. Add the electrophile immediately after H2 evolution ceases.

Q: I see a new spot on TLC that isn't my product during storage. What is it? A: This is likely the dibenzyl ether (dimer). Fluorinated benzyl alcohols can self-condense under acidic conditions or upon long standing in unbuffered solvents. Store the material at -20°C under Argon.

Q: Why is the NMR showing a triplet for the benzylic protons?

A: This is expected. The benzylic protons (

References

-

Acidity of Fluorinated Alcohols

-

Bordwell pKa Table (Acidity in DMSO).[2] The trend for polyfluorinated benzyl alcohols indicates a significant drop in pKa relative to unsubstituted benzyl alcohol, increasing acidity but decreasing nucleophilicity of the conjugate base.

-

Source:

-

-

Mitsunobu Optimization for Hindered Substrates

-

Oxidation of Electron-Deficient Alcohols

-

General Reactivity of 2,6-Difluorobenzyl Alcohol

- PubChem Compound Summary for CID 87921.

-

Source:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 7. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Welcome to the technical support center for the purification of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol?

A1: Given that 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a liquid at ambient temperature, the most effective purification techniques are vacuum distillation and column chromatography.[1] The choice between these methods depends on the nature of the impurities and the scale of your reaction.

-

Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities or solvents with significantly different boiling points. A patent related to a similar compound, m-trifluoromethyl-benzyl-alcohol, highlights the use of reduced pressure distillation to obtain a high-purity product.[2]

-

Column Chromatography: This technique is ideal for removing impurities with similar boiling points to the product and for smaller-scale purifications where high purity is critical. For benzyl alcohol and its derivatives, silica gel is a commonly used stationary phase.[3][4]

Q2: What are the likely impurities I might encounter during the synthesis and purification of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol?

A2: Impurities can originate from starting materials, side reactions, or decomposition. While a specific impurity profile for this exact molecule is not extensively documented, we can infer potential contaminants based on general synthetic routes for benzyl alcohols:

-

Unreacted Starting Materials: Such as the corresponding benzaldehyde or benzyl halide.

-

Over-oxidation Products: If the alcohol is prepared by reduction of the aldehyde, the corresponding carboxylic acid could be a minor impurity.

-

Byproducts from Side Reactions: Fluorinated aromatic rings can be susceptible to nucleophilic substitution under certain conditions, leading to the formation of other substituted benzyl alcohols.

-

Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, diethyl ether, dichloromethane) may be present.[3]

-

Water: From aqueous work-up steps.

Q3: How can I effectively monitor the purity of my 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol?

A3: A combination of analytical techniques is recommended for assessing purity:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. A study on the synthesis of a rufinamide precursor successfully used GC-MS to characterize 2,6-difluorobenzyl alcohol.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are powerful tools for structural confirmation and can detect impurities if they are present in sufficient concentration (typically >1%).

-

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to get a qualitative assessment of the purity and to determine appropriate solvent systems for column chromatography.[4]

Q4: What are the critical safety precautions to consider when handling 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol?

A4: While specific toxicology data for this compound is limited, related fluorinated benzyl alcohols are known to be irritants.[6] Therefore, it is crucial to handle 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol with appropriate care:

-

Always work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1]

Purification Workflow Diagram

Caption: Decision workflow for purifying 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Vacuum Distillation | ||

| Bumping or uneven boiling | Inadequate stirring or lack of boiling chips. High vacuum applied too quickly. | Ensure smooth and vigorous stirring. Use fresh boiling chips or a capillary bubbler. Gradually reduce the pressure. |

| Poor separation of product and impurities | Inefficient distillation column. Distillation rate is too fast. | Use a fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper equilibration. |

| Product decomposition in the distillation pot | Heating mantle temperature is too high. Prolonged heating. | Use a water or oil bath for more uniform heating. Do not exceed the recommended pot temperature. Complete the distillation as quickly as possible. |

| Column Chromatography | ||

| Poor separation of spots on TLC and column | Inappropriate solvent system (eluent). | Systematically vary the polarity of the eluent. A common starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate. |

| Cracks or channels in the silica gel bed | Improper packing of the column. | Pack the column using a slurry method to ensure a uniform bed. Avoid letting the column run dry. |

| Product is not eluting from the column | Eluent is not polar enough. Strong interaction with silica gel. | Gradually increase the polarity of the eluent. If the product is still retained, consider switching to a different stationary phase like alumina. |

| Tailing of spots on TLC and column | Sample is too concentrated. Presence of acidic or basic impurities. | Dilute the sample before loading. Add a small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds). |

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline for the fractional distillation of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol under reduced pressure.

Methodology:

-

Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle with a sand or oil bath.

-

Charging the Flask: Charge the crude 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol into the distillation flask (do not fill more than two-thirds full). Add a magnetic stir bar.

-

Evacuation: Begin stirring and slowly evacuate the system to the desired pressure. The boiling point of a related compound, 2-(Trifluoromethyl)benzyl alcohol, is 90 °C at 20 mmHg, which can be a useful reference point.[7]

-

Heating: Gently heat the distillation flask.

-

Fraction Collection: Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

-

Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

-

Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a step-by-step method for purifying 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol using silica gel chromatography.

Methodology:

-

Solvent System Selection: Using TLC, determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.3 for the product. A mixture of hexanes and ethyl acetate is a good starting point.

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Add a small plug of cotton or glass wool at the bottom.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

-

Allow the silica to settle, and then add another layer of sand on top.

-

Drain the excess solvent until the solvent level is just at the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully apply the sample solution to the top of the silica gel bed.

-

Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

-

Elution:

-

Carefully add the eluent to the column and begin collecting fractions.

-

Maintain a constant flow rate.

-

-

Fraction Analysis:

-

Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to yield the purified 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

-

-

Final Analysis: Confirm the purity of the isolated product using GC-MS and NMR.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87921, 2,6-Difluorobenzyl alcohol. [Link]

-

Summit Chemical. α-(Trifluoromethyl)benzyl alcohol. [Link]

- Google Patents. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.

-

Organic Syntheses. Benzyl alcohol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 447153, 2,3-Difluorobenzyl Alcohol. [Link]

-

Magritek. Column Chromatography. [Link]

-

The Royal Society of Chemistry. From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. [Link]

-

Pharmaffiliates. Benzyl Alcohol-impurities. [Link]

Sources

- 1. 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol | 1800231-22-4 [sigmaaldrich.com]

- 2. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. magritek.com [magritek.com]

- 5. rsc.org [rsc.org]

- 6. 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 [chemicalbook.com]

Technical Support Center: Optimizing Conditions for 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol

Case ID: 26DF-3CF3-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Electronic-Steric" Paradox

Welcome to the technical support hub for 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol . Working with this substrate presents a unique "Electronic-Steric Paradox" that often leads to failed reactions or low yields if standard protocols are applied without modification.[1]

-

Electronic Deactivation: The 3-trifluoromethyl (

) group and the two fluorine atoms exert a strong electron-withdrawing inductive effect ( -

Steric Shielding: The 2,6-difluoro substitution pattern creates a "cage" around the benzylic carbon. This significantly retards

approach vectors, requiring higher activation energy (temperature) which often conflicts with the molecule's thermal stability limits.

This guide provides optimized temperature protocols to navigate this narrow reactivity window.

Module 1: Activation & Halogenation (Converting -OH to Leaving Group)

User Issue: "I tried refluxing with thionyl chloride (

Root Cause Analysis

While benzyl alcohols are typically robust, the electron-deficient ring of this substrate makes the C-O bond stronger and the ring susceptible to side reactions at high temperatures (

Optimized Protocol: The "Cold-Start" DMF Catalysis

Objective: Convert Alcohol to Chloride/Bromide without thermal degradation.[1]

Temperature Setpoint:

Step-by-Step Workflow:

-

Solvent System: Dissolve substrate in anhydrous DCM (Dichloromethane).[1] Do not use neat thionyl chloride.[1]

-

Catalyst: Add catalytic DMF (Dimethylformamide) (1-2 mol%).[1] This forms the Vilsmeier-Haack intermediate, which is far more reactive than

alone, allowing the reaction to proceed at lower temperatures. -

Addition: Cool to

. Add -

Ramp: Allow to warm to Room Temperature (

) over 2 hours. -

Validation: Check TLC. If starting material persists, heat to max

.[1]

Visualization: Activation Workflow

Caption: Optimized low-temperature chlorination workflow preventing thermal decomposition.

Module 2: Controlled Oxidation (Aldehyde Synthesis)